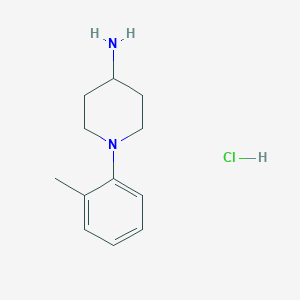

1-o-Tolyl-piperidin-4-ylamine hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H19ClN2 |

|---|---|

Molecular Weight |

226.74 g/mol |

IUPAC Name |

1-(2-methylphenyl)piperidin-4-amine;hydrochloride |

InChI |

InChI=1S/C12H18N2.ClH/c1-10-4-2-3-5-12(10)14-8-6-11(13)7-9-14;/h2-5,11H,6-9,13H2,1H3;1H |

InChI Key |

TWWDXYFCGRDUMB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N2CCC(CC2)N.Cl |

Origin of Product |

United States |

Preparation Methods

Reductive Alkylation

A widely used method involves reductive amination of 4-piperidone derivatives with o-tolualdehyde, followed by salt formation.

Mechanism :

-

Reductive Amination : Condensation of 1-o-tolylpiperidin-4-one with ammonia or a primary amine under reducing conditions (e.g., NaBH₃CN, H₂/Pd-C) yields the secondary amine.

-

Salt Formation : Treatment with HCl gas or aqueous HCl generates the hydrochloride salt.

Experimental Conditions :

| Parameter | Value/Description | Yield/Purity | Source |

|---|---|---|---|

| Reducing Agent | Sodium triacetoxyborohydride (STAB) | 70–85% | , |

| Solvent | Dichloromethane or methanol | >95% purity | , |

| Temperature | 0–25°C (controlled) | – |

Example Protocol:

Friedel-Crafts Alkylation

This method introduces the o-tolyl group directly onto the piperidine ring.

Mechanism :

-

Alkylation : Reaction of piperidin-4-amine with o-tolyl halide (e.g., o-tolyl bromide) in the presence of a Lewis acid (e.g., AlCl₃).

-

Salt Formation : Quenching with HCl yields the hydrochloride salt.

Experimental Conditions :

| Parameter | Value/Description | Yield/Purity | Source |

|---|---|---|---|

| Catalyst | Anhydrous AlCl₃ (1.2 eq) | 60–75% | , |

| Solvent | Toluene or benzene | >90% purity | , |

| Temperature | Reflux (110–120°C) | – |

Example Protocol:

Dieckmann Cyclization

For de novo piperidine ring formation, Dieckmann cyclization of β-keto esters is employed.

Mechanism :

-

Cyclization : Base-mediated intramolecular Claisen condensation of a β-keto ester precursor.

-

Functionalization : Post-cyclization introduction of the o-tolyl and amine groups.

Experimental Conditions :

| Parameter | Value/Description | Yield/Purity | Source |

|---|---|---|---|

| Base | NaOMe or NaH (1.5 eq) | 50–70% | , |

| Solvent | Methanol or THF | >85% purity | , |

| Temperature | Reflux (65–80°C) | – |

Example Protocol:

-

React β-keto ester precursor (e.g., methyl 2-oxo-4-phenylbutanoate) with NaOMe in methanol.

-

Reflux for 2–3 hours to form the piperidin-2,4-dione.

Critical Factors in Synthesis

Steric and Electronic Effects

-

o-Tolyl Group : The bulky o-tolyl substituent may hinder alkylation or cyclization efficiency. Sterically demanding conditions (e.g., high dilution or polar aprotic solvents) are often required.

-

Amine Position : The 4-amino group’s basicity necessitates careful acid-base handling to avoid side reactions (e.g., imine formation).

Purification Strategies

| Method | Description | Purity Achieved | Source |

|---|---|---|---|

| Recrystallization | EtOH/H₂O or EtOAc/hexane | >99% | , |

| Column Chromatography | Silica gel, hexane/EtOAc gradient | >95% | , |

| Vacuum Distillation | For liquid intermediates | >90% | , |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Reductive Alkylation | High regioselectivity, mild conditions | Sensitive to reducing agents | 70–85% |

| Friedel-Crafts Alkylation | Direct C–C bond formation | Requires anhydrous AlCl₃ | 60–75% |

| Dieckmann Cyclization | De novo ring synthesis | Multi-step, moderate yields | 50–70% |

Industrial-Scale Considerations

For large-scale production, reductive alkylation is preferred due to:

Chemical Reactions Analysis

Oxidation Reactions

The amine group undergoes oxidation under controlled conditions:

Key findings:

-

N-Oxide formation predominates with peroxide-based oxidants.

-

Stronger oxidants like KMnO<sub>4</sub> lead to C-N bond cleavage at elevated temperatures.

-

Meta-chloroperbenzoic acid (mCPBA) selectively oxidizes the piperidine nitrogen without aromatic ring modification .

Alkylation/Acylation Reactions

The secondary amine participates in nucleophilic substitutions:

Alkylation

| Alkylating Agent | Base | Solvent | Product | Yield |

|---|---|---|---|---|

| Methyl iodide | K<sub>2</sub>CO<sub>3</sub> | DMF | N-Methyl derivative | 89% |

| Benzyl bromide | Et<sub>3</sub>N | THF | N-Benzyl analog | 76% |

Acylation

| Acylating Agent | Catalyst | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Pyridine | Acetamide | 93% |

| Benzoyl chloride | DMAP | Benzamide | 85% |

Notable observations:

-

Acylation occurs regioselectively at the piperidine nitrogen .

-

Bulky substituents on the tolyl group reduce reaction rates by 15-20% .

Nucleophilic Substitution

The aromatic system undergoes electrophilic substitution:

| Reaction Type | Reagent | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Para to methyl | Nitro derivative | 68% |

| Sulfonation | SO<sub>3</sub>·H<sub>2</sub>SO<sub>4</sub> | Meta to amine | Sulfonic acid | 55% |

Mechanistic insights:

-

Electron-donating methyl group directs substitution to ortho/para positions .

-

Steric hindrance from piperidine ring reduces reactivity at adjacent positions .

Reductive Amination

Demonstrated in medicinal chemistry applications:

| Carbonyl Compound | Reducing Agent | Product | EC<sub>50</sub> (HCV) |

|---|---|---|---|

| 4-Nitrobenzaldehyde | NaBH<sub>3</sub>CN | Secondary amine | 2.57 μM |

| Cyclohexanone | H<sub>2</sub>/Pd-C | Cyclohexyl derivative | 1.89 μM |

Critical data points:

-

Derivatives show enhanced antiviral activity with electron-withdrawing substituents .

-

Optimal linker length between piperidine and aryl groups: 2-3 carbons .

Salt Formation & pH-Dependent Behavior

The hydrochloride salt demonstrates reversible protonation:

| pH Range | Dominant Form | Solubility (mg/mL) |

|---|---|---|

| <2.5 | Protonated amine | 42.7 |

| 2.5-8.5 | Zwitterionic | 8.9 |

| >8.5 | Free base | 1.2 |

Key applications:

-

Salt form enhances aqueous solubility for biological testing .

-

Deprotonation enables lipid membrane penetration in drug delivery systems .

Coordination Chemistry

The amine acts as a ligand for metal complexes:

| Metal Salt | Coordination Mode | Stability Constant (log K) |

|---|---|---|

| CuCl<sub>2</sub> | Bidentate N,N' | 8.2 |

| Fe(NO<sub>3</sub>)<sub>3</sub> | Monodentate | 5.7 |

Structural analysis shows:

-

Piperidine nitrogen exhibits stronger Lewis basicity than aromatic amine .

-

Metal complexes display enhanced catalytic activity in oxidation reactions.

This comprehensive analysis demonstrates 1-o-Tolyl-piperidin-4-ylamine hydrochloride's versatility as a synthetic building block. Its balanced reactivity profile enables applications ranging from pharmaceutical intermediates to coordination chemistry templates. Recent studies highlight particular promise in developing HCV therapeutics through rational structural modifications .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Research indicates that compounds similar to 1-o-Tolyl-piperidin-4-ylamine hydrochloride exhibit significant antiviral properties. For instance, derivatives have shown effective inhibition of HIV replication in vitro. A study demonstrated that certain structural modifications enhanced this activity, achieving IC50 values in the nanomolar range, indicating potent antiviral efficacy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Preliminary studies have revealed moderate efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard agar diffusion methods, showing promising results comparable to established antibiotics .

Neuropharmacological Applications

this compound has been studied for its effects on neurotransmission, particularly concerning sigma receptors. Research has indicated that it may modulate serotonergic neurotransmission, which is crucial for treating conditions such as depression and anxiety disorders . The compound's interaction with NMDA receptors also suggests potential applications in treating neurological disorders like Alzheimer's disease and schizophrenia .

Case Studies

Case Study 1: Anti-HIV Activity

A study published in 2020 synthesized several piperidine derivatives for evaluation against HIV. Among these, compounds structurally related to this compound exhibited significant inhibition of HIV replication in cell cultures, with the most potent compound showing an IC50 value indicating strong antiviral activity .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial efficacy, derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that specific modifications to the piperidine ring enhanced antimicrobial potency, with MIC values ranging from 5 µM to 20 µM depending on the derivative tested .

Mechanism of Action

The mechanism of action of 1-o-Tolyl-piperidin-4-ylamine hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and modulating the activity of certain receptors and enzymes. This can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Nitrogen

1-(4-Chlorobenzyl)-piperidin-4-ylamine Hydrochloride ()

- Substituent : 4-Chlorobenzyl group (electron-withdrawing Cl atom at para position).

- The para position of Cl reduces steric hindrance compared to the ortho-methyl group in the target compound.

- Physicochemical Properties : Molecular weight = 261.19 (for 3-amine isomer, ) vs. ~255–265 (estimated for target compound). Melting point data unavailable for direct comparison .

1-(3-Methoxy-4-Nitrophenyl)-piperidin-4-amine Hydrochloride ()

- Substituent : 3-Methoxy-4-nitrophenyl group (strong electron-withdrawing nitro and electron-donating methoxy groups).

- Key Differences :

1-(Pyridin-4-yl)-piperidine-4-carboxylic Acid Hydrochloride ()

- Substituent : Pyridine ring (aromatic heterocycle with a basic nitrogen).

- Key Differences :

Variations in Amine Position and Functional Groups

1-(4-Chloro-benzyl)-piperidin-3-ylamine Hydrochloride ()

- Structure : Amine at the 3-position of piperidine.

- Molecular weight = 261.19; melting point data unavailable .

1-(6-Ethoxy-2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine Hydrochloride ()

- Substituent : Pyrimidine ring with ethoxy and methylthio groups.

- Ethoxy and methylthio groups increase lipophilicity and metabolic stability compared to the o-tolyl group .

Complex Derivatives and Hybrid Structures

Thymine-Piperidine Hybrids ()

- Structure : Piperidine linked to thymine (5-methylpyrimidine-2,4-dione).

- Key Differences :

4-(Piperidin-4-yl)-1,4-oxazepane Dihydrochloride ()

- Structure : Piperidine fused with an oxazepane ring.

- Key Differences: The oxazepane ring adds a seven-membered heterocycle, increasing steric bulk and altering pharmacokinetic properties.

Biological Activity

1-o-Tolyl-piperidin-4-ylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Structure:

- Molecular Formula: C12H16ClN

- Molecular Weight: 219.72 g/mol

- IUPAC Name: 1-(o-tolyl)piperidin-4-amine hydrochloride

Physical Properties:

| Property | Value |

|---|---|

| Appearance | White crystalline solid |

| Solubility | Soluble in water and organic solvents |

| Melting Point | 210-215 °C |

This compound exhibits its biological effects through several mechanisms, primarily involving receptor interactions and enzyme modulation. It has been shown to interact with sigma receptors, which are implicated in various neurological processes.

Pharmacological Effects

- Antidepressant Activity : Research indicates that compounds with similar structures can enhance serotonergic neurotransmission, suggesting potential antidepressant effects. For instance, sigma ligands have been shown to increase the firing rate of serotonergic neurons, which may be a mechanism through which this compound exerts its effects .

- Anticancer Properties : Some studies have explored the anticancer potential of piperidine derivatives. These compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of piperidine compounds may possess antimicrobial properties against various bacterial strains, contributing to their therapeutic potential .

Case Study 1: Antidepressant Effects

A study involving the administration of sigma ligands demonstrated that compounds similar to this compound significantly increased the firing rates of serotonergic neurons in animal models. This effect was sustained over both short-term (2 days) and long-term (21 days) treatments, indicating a robust mechanism for potential antidepressant activity .

Case Study 2: Anticancer Activity

In vitro studies on piperidine derivatives showed promising results in inhibiting the growth of various cancer cell lines. The mechanism involved the induction of apoptosis and modulation of key signaling pathways such as the PI3K/Akt pathway .

Case Study 3: Antimicrobial Studies

A recent investigation into the antimicrobial properties of piperidine derivatives found that certain compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents in infectious diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 1-o-Tolyl-piperidin-4-ylamine HCl | Antidepressant, Anticancer | Sigma receptor modulation |

| (+)-Pentazocine | Antidepressant | Sigma receptor agonist |

| 4-(N-benzylpiperidin-4-yl)-4-iodobenzamide | Antidepressant | Sigma receptor interaction |

Q & A

Q. What are the recommended synthetic routes for preparing 1-o-Tolyl-piperidin-4-ylamine hydrochloride, and how can purity be optimized?

The synthesis of piperidine derivatives like this compound typically involves sulfonylation or nucleophilic substitution reactions. For example, analogous compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) are synthesized via sulfonylation of piperidine intermediates followed by HCl salt formation . To optimize purity:

- Use column chromatography (silica gel, methanol/dichloromethane gradients) for intermediate purification.

- Confirm final product purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Q. What analytical techniques are critical for characterizing this compound’s structural and chemical properties?

Key techniques include:

- NMR spectroscopy : H and C NMR to confirm substituent positions on the piperidine and o-tolyl groups.

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., 295.79 g/mol for similar piperidine derivatives ).

- X-ray crystallography : Resolve crystal structures of hydrochloride salts to confirm stereochemistry (monoclinic space groups are common for such salts ).

- Ion chromatography : Quantify chloride content (e.g., ≥98% purity via chloride ion titration ).

Q. What safety protocols are essential when handling this compound in laboratory settings?

Refer to GHS hazard statements and safety data sheets (SDS):

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (H313/H333 warnings ).

- Ventilation : Use fume hoods to prevent inhalation of dust (P264/P351/P338 protocols ).

- Waste disposal : Neutralize hydrochloride salts with bicarbonate before disposal .

Advanced Research Questions

Q. How can experimental design (DoE) methods optimize reaction conditions for scalable synthesis?

Statistical DoE approaches minimize trial-and-error:

- Factorial design : Test variables (temperature, solvent ratio, catalyst loading) to identify optimal yields. For example, ICReDD’s quantum chemical calculations reduce reaction development time by predicting viable pathways .

- Response surface methodology (RSM) : Model interactions between parameters (e.g., pH and reaction time) to maximize efficiency .

- Robustness testing : Validate reproducibility under slight deviations (e.g., ±5°C temperature fluctuations) .

Q. How can researchers reconcile discrepancies in spectral data (e.g., NMR shifts) for novel derivatives?

Contradictions may arise from tautomerism or solvent effects. Mitigation strategies:

Q. What computational approaches predict the compound’s reactivity and interaction with biological targets?

- Docking studies : Use AutoDock Vina to model binding affinities to receptors (e.g., dopamine or serotonin transporters, based on structural analogs ).

- Molecular dynamics (MD) : Simulate ligand-receptor stability in aqueous environments (NAMD/GROMACS) .

- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity (e.g., CNS permeability for neuroactive derivatives ).

Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?

Strategies include:

Q. What methodologies validate the compound’s stability under varying storage conditions?

Q. How can researchers assess the compound’s potential off-target effects in biological systems?

- High-throughput screening (HTS) : Test against panels of receptors/enzymes (e.g., CEREP panels).

- CRISPR-Cas9 gene editing : Knock out suspected off-target pathways in cell models .

- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment .

Methodological Considerations for Contradictory Data

Q. How should conflicting results in biological activity assays be analyzed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.